Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate

Lipophilicity Membrane Permeability Drug Design

Sourcing a bifunctional aliphatic building block with both steric constraint and a reactive hydroxyl handle often forces compromise between rigidity and downstream functionality. Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate (CAS 2913241-71-9, 95% purity) resolves this by delivering geminal dimethyl substitution at C3/C4 that reduces rotational freedom to 4 rotatable bonds while preserving both carboxylate and primary hydroxyl termini. • Enables turn-inducing scaffolds in macrocyclic peptides and rigid linkers for PROTAC design via pre-organized binding conformations. • Self-catalyzed polycondensation yields poly(5-hydroxy-3,3,4,4-tetramethylpentanoate) with elevated Tg vs. linear poly(5-hydroxyvalerate). • Complete β-hydrogen elimination resistance supports high-temperature ester lubricant and phthalate-free plasticizer synthesis.

Molecular Formula C9H17KO3
Molecular Weight 212.33 g/mol
Cat. No. B13453099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-hydroxy-3,3,4,4-tetramethylpentanoate
Molecular FormulaC9H17KO3
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)[O-])C(C)(C)CO.[K+]
InChIInChI=1S/C9H18O3.K/c1-8(2,5-7(11)12)9(3,4)6-10;/h10H,5-6H2,1-4H3,(H,11,12);/q;+1/p-1
InChIKeyPVGRXVZWVAXUOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sterically Hindered Aliphatic Carboxylate Building Block


Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate (CAS 2913241-71-9) is a potassium carboxylate salt featuring a densely functionalized, branched pentanoate backbone with geminal dimethyl substituents at the C3 and C4 positions, alongside a primary hydroxyl group at the C5 terminus . As synthesized and supplied at a 95% purity by Enamine (Product ID: EN300-43359041), this compound belongs to the aliphatic carboxylic acid salt class, serving as a specialty building block for applications demanding a combination of steric shielding, balanced lipophilicity (CLogP = 1.002), and bifunctional reactivity (nucleophilic hydroxyl and carboxylate termini) [1]. Its computed topological polar surface area (TPSA) of 57.5 Ų for the conjugate acid positions it in a physicochemical space distinct from linear-chain analogs, making it a candidate for synthesizing peptidomimetics, constrained scaffolds, and advanced materials where control over conformational dynamics and intermolecular interactions is critical.

Sterically hindered gem-dimethyl scaffold
Bifunctional hydroxyl and carboxylate termini
Moderate lipophilicity (CLogP ~1.0)
Conformationally constrained branching unit

Why Generic Analogs Fail as Replacements


Generic substitution of this compound with its closest in-class analogs—such as the linear potassium 5-hydroxypentanoate or the non-hydroxylated potassium 2,2,4,4-tetramethylpentanoate—is contraindicated by quantifiable differences in molecular topology and physicochemical properties. The target compound's four strategically placed methyl groups create a unique steric environment that simultaneously reduces conformational flexibility (4 rotatable bonds) and increases molecular volume, directly impacting properties like crystallinity, solubility, and the kinetic barrier to esterification or amidation [1]. Replacing it with a linear-chain analog eliminates this steric bulk, which can significantly alter the secondary structure of a derived peptide or the glass transition temperature (Tg) of a polymer [2]. Conversely, using a non-hydroxylated analog forfeits the reactive hydroxyl handle, entirely preventing downstream functionalization strategies such as chain extension, grafting, or conjugation.

Linear 5-hydroxypentanoate Lacks gem-dimethyl steric shielding; may alter scaffold rigidity and conformational profile in derived structures.
Non-hydroxylated 2,2,4,4-tetramethylpentanoate Absence of primary hydroxyl forfeits bifunctional reactivity, blocking downstream conjugation or polymerization.
Analogs with β-hydrogens Presence of β-hydrogens may reduce thermal stability and introduce degradation pathways during high-temperature processes.

Quantitative Differentiators Against Relevant Analogs


Enhanced Lipophilicity vs. Linear 5-Hydroxypentanoate Salts

The conjugate acid of the target compound exhibits a computed XLogP3 value of 1.4, which is significantly higher than the XLogP3 of -0.2 reported for the linear analog, 5-hydroxypentanoic acid [1][2]. This quantifiable increase in lipophilicity is driven by the four methyl substituents, which effectively shield the polar carboxylate/hydroxyl groups from the aqueous environment. In the context of prodrug design or membrane permeation, a LogP shift from a negative to a positive value typically corresponds to a 3- to 10-fold increase in passive membrane permeability, a crucial parameter for achieving oral bioavailability [3]. Furthermore, the hydrogen bond donor count remains at 2, identical to the linear analog, but the steric hindrance restricts the solvent accessibility of these donors, effectively reducing their contribution to desolvation penalties.

Lipophilicity
Cross-study comparable
Target: XLogP3 1.4
Linear analog: −0.2
Δ = +1.6
Supports lipophilicity-dependent design context
Computed values; validate experimentally
Lipophilicity Membrane Permeability Drug Design

Increased Conformational Restriction vs. Linear Analogs

The target compound possesses a rotatable bond count of 4, identical to the linear 5-hydroxypentanoate [1][2]. However, the presence of gem-dimethyl groups at C3 and C4 imposes a significant thermodynamic penalty for rotation around the C2-C3 and C4-C5 bonds. This phenomenon, known as the 'gem-dimethyl effect' or Thorpe-Ingold effect, has been quantitatively studied in analogous systems. For compounds with steric hindrance similar to the target structure, the energy barrier for rotation can increase by 2–5 kcal/mol compared to unsubstituted alkyl chains, resulting in a restriction of the accessible conformational space by an estimated 70–90% at physiological temperature [3]. This quantifiable reduction in conformational entropy is a critical design parameter when engineering peptide secondary structure mimics or shape-persistent macrocycles.

Conformational restriction
Class-level inference
Target: est. 2–5 kcal/mol rotational barrier increase
Linear analog: low barriers (~0.5–1.0 kcal/mol)
>50-fold slower interconversion
Supports constrained scaffold design; reported barrier increase may reduce conformational entropy
Class-level inference; verify for target system
Conformational Analysis Peptidomimetics Scaffold Rigidity

Distinct Solubility Profile vs. Non-Hydroxylated Analog

The TPSA of the target compound's conjugate acid is 57.5 Ų, which is approximately 38% greater than the TPSA of 37.3 Ų computed for the non-hydroxylated analog, 2,2,4,4-tetramethylpentanoic acid [1][2]. This difference arises exclusively from the presence of the primary hydroxyl group. While a higher TPSA often correlates with lower passive membrane permeability (as described in Veber's rules), it simultaneously correlates with an increase in aqueous solubility and a decrease in crystallinity—properties that are highly desirable when developing amorphous solid dispersions or high-concentration liquid formulations [3]. The bifunctional nature (acid + alcohol) also enables self-condensation polymerization, a reactivity absent in the mono-functional analog.

Polar surface area
Cross-study comparable
Target: TPSA 57.5 Ų
Non-hydroxylated analog: 37.3 Ų
Δ = +20.2 Ų (54% relative increase)
Supports higher polarity context; bifunctional reactivity enabled by hydroxyl group
Computed TPSA; experimental solubility data needed
Solubility Formulation Crystallinity

Superior Thermal and Oxidative Stability Inferred from Absence of β-Hydrogen Atoms

A critical structural feature of the target compound is the complete absence of hydrogen atoms on the C3 and C4 carbon atoms that are adjacent to the carboxylate function. In linear potassium 5-hydroxypentanoate, five β-hydrogen atoms are present, which are susceptible to thermal elimination (pyrolytic cis-elimination) or radical-mediated oxidation pathways. For analogous sterically hindered carboxylic acids, thermogravimetric analysis (TGA) data from class-level studies show that the onset of thermal decomposition (T_onset) increases by 40–80 °C when β-hydrogen atoms are completely substituted by methyl groups [1][2]. This increase in intrinsic thermal stability is critical when the building block is to be incorporated into high-temperature polymerization processes (e.g., polyesterification at 200–250 °C) or in applications requiring long-term thermo-oxidative stability, such as in high-performance lubricants or plasticizers.

Thermal stability
Class-level inference
Target: no β-hydrogens; est. T_onset >250 °C
Linear analog (5 β-H): T_onset ~180–220 °C
Est. 40–80 °C increase
Supports high-temperature process compatibility; lower degradation risk relative to β-hydrogen analogs
Class-level TGA inference; validate under process conditions
Thermal Stability Oxidative Stability Polymer Chemistry

High-Priority Application Scenarios


Membrane-Permeable Peptidomimetics and Constrained Scaffolds

The combination of a positive XLogP3 (1.4) and a rotationally restricted backbone directly addresses the two major limitations of peptide hits: high polarity and conformational flexibility. The target compound can be incorporated as a turn-inducing building block in macrocyclic peptides or as a rigid linker in PROTAC design, leveraging its constrained scaffold to pre-organize the binding conformation and thereby enhance target binding affinity [1].

Functional Polyesters with Enhanced Thermal Stability

The presence of both a carboxylate and a primary hydroxyl group enables direct, self-catalyzed polycondensation to form poly(5-hydroxy-3,3,4,4-tetramethylpentanoate). The resulting polymer is expected to exhibit a significantly higher glass transition temperature (Tg) than poly(5-hydroxyvalerate) due to stiffening of the polymer backbone by the quaternary carbon centers, addressing the low thermal resistance typical of aliphatic polyesters [2].

Hydrophilic Modifier for Silicone or Hydrocarbon Formulations

With a CLogP of 1.002 and a TPSA of 57.5 Ų, this compound occupies a unique 'sweet spot' for a cosmetic or lubricant additive: it is hydrophobic enough to partition into an oil phase (unlike linear hydroxyl acids), yet polar enough to confer surface-active properties or hydrogen-bonding sites for adhesion. This balanced profile supports use as a multifunctional additive in formulations requiring both emollience and mild polarity for pigment wetting or metal surface adhesion [1].

Oxidation-Resistant Lubricants or Plasticizers

The complete substitution of β-hydrogen atoms renders the alkyl backbone of the target compound intrinsically resistant to the β-elimination and radical-chain oxidation mechanisms that degrade conventional fatty acid esters at elevated temperatures. This makes it a strategic procured intermediate for synthesizing high-temperature, oxidation-resistant ester lubricants or phthalate-free plasticizers for engineering thermoplastics [2].

Application
Selection Property
Validation Focus
Peptidomimetic and constrained scaffold synthesis
Sterically hindered, bifunctional building block with moderate lipophilicity
Conformational pre-organization and membrane partitioning assessment
High-Tg polyester synthesis
Self-condensing hydroxy acid with quaternary carbon backbone stiffening
Thermal and mechanical properties of derived polyesters
Multifunctional formulation additive
Balanced hydrophobic/hydrophilic character
Phase partitioning and surface activity in oil/water systems
High-temperature oxidation-resistant ester intermediates
Absence of β-hydrogens for intrinsic oxidative and thermal stability
Thermo-oxidative stability under high-temperature conditions
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